n-(5,7-Difluoro-2h-benzotriazol-4-yl)acetamide
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Overview
Description
N-(5,7-Difluoro-2H-benzotriazol-4-yl)acetamide is a chemical compound with the molecular formula C₈H₆F₂N₄O and a molecular weight of 212.1562 g/mol . This compound belongs to the class of benzotriazole derivatives, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
Chemical Reactions Analysis
N-(5,7-Difluoro-2H-benzotriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzotriazole moiety can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5,7-Difluoro-2H-benzotriazol-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Benzotriazole derivatives, including this compound, have shown potential as anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative agents.
Material Science: These compounds are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Research: Benzotriazole derivatives are explored for their ability to bind with enzymes and receptors in biological systems, making them useful in various biological studies.
Mechanism of Action
The mechanism of action of N-(5,7-Difluoro-2H-benzotriazol-4-yl)acetamide involves its interaction with molecular targets and pathways in biological systems. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and biological system being studied .
Comparison with Similar Compounds
N-(5,7-Difluoro-2H-benzotriazol-4-yl)acetamide can be compared with other benzotriazole derivatives, such as:
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its use as a CK2 inhibitor.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.
4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): Also a CK2 inhibitor.
The uniqueness of this compound lies in its specific fluorinated structure, which may impart distinct chemical and biological properties compared to other benzotriazole derivatives .
Properties
CAS No. |
4140-72-1 |
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Molecular Formula |
C8H6F2N4O |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
N-(5,7-difluoro-2H-benzotriazol-4-yl)acetamide |
InChI |
InChI=1S/C8H6F2N4O/c1-3(15)11-6-4(9)2-5(10)7-8(6)13-14-12-7/h2H,1H3,(H,11,15)(H,12,13,14) |
InChI Key |
VVWABZRYJMUANY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=NNN=C12)F)F |
Origin of Product |
United States |
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